molecular formula C16H10Cl2F3N3O2S B2668695 N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide CAS No. 338397-95-8

N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide

Cat. No. B2668695
CAS RN: 338397-95-8
M. Wt: 436.23
InChI Key: ZYZJEFSOPDDCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide is a useful research compound. Its molecular formula is C16H10Cl2F3N3O2S and its molecular weight is 436.23. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization Catalysts and Chemical Synthesis

  • Sulfonamides, such as the one specified, are highlighted as novel terminators in cationic cyclizations, facilitating the efficient formation of polycyclic systems and pyrrolidines under specific conditions. These reactions are critical for synthesizing complex molecular structures in organic chemistry (Haskins & Knight, 2002).
  • Divergent chemical synthesis techniques utilizing sulfonamides for producing prolines bearing fluorinated one-carbon units have been developed, showcasing the versatility of these compounds in creating optically active prolines with potential pharmaceutical applications (Nadano et al., 2006).

Photoredox-Catalyzed Reactions

  • The compound's framework has been utilized in photoredox-catalyzed intramolecular aminodifluoromethylation of unactivated alkenes. This method emphasizes the compound's role in generating sulfonamides through a tandem addition/oxidation/cyclization process, significantly contributing to the efficient synthesis of pyrrolidines and lactones (Zhang et al., 2015).

Antiviral and Anticancer Activity

  • Research into derivatives of sulfonamides, including structures similar to the one , has shown potential antiviral activities, particularly against the tobacco mosaic virus. This indicates a promising avenue for the development of novel antiviral agents (Chen et al., 2010).
  • Additionally, novel sulfonamides synthesized for anticancer activity testing have shown promising results against leukemia, colon cancer, and melanoma cell lines, highlighting the potential of sulfonamides in cancer therapy (Szafrański & Sławiński, 2015).

Material Science and Corrosion Inhibition

  • Sulfonamides have been explored as corrosion inhibitors, demonstrating their effectiveness in protecting metals against corrosion in acidic environments. This application is crucial for industrial processes and maintenance of infrastructure (Sappani & Karthikeyan, 2014).

properties

IUPAC Name

N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2F3N3O2S/c17-11-3-5-12(6-4-11)23-27(25,26)14-2-1-7-24(14)15-13(18)8-10(9-22-15)16(19,20)21/h1-9,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZJEFSOPDDCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.